3-(1-Hydroxy-3-phenylpropyl)oxan-2-one
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Overview
Description
3-(1-Hydroxy-3-phenylpropyl)oxan-2-one is a chemical compound with the molecular formula C12H16O3. It is characterized by a hydroxy group attached to a phenylpropyl chain, which is further connected to an oxan-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-3-phenylpropyl)oxan-2-one typically involves the reaction of phenylpropanol with oxan-2-one under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall yield .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-3-phenylpropyl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(1-Hydroxy-3-phenylpropyl)oxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-3-phenylpropyl)oxan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxy-3-phenylpropyl)oxan-2-one: Characterized by the presence of a hydroxy group and an oxan-2-one ring.
3-(1-Hydroxy-3-phenylpropyl)oxan-2-thione: Similar structure but with a thione group instead of an oxan-2-one ring.
3-(1-Hydroxy-3-phenylpropyl)oxan-2-amine: Contains an amine group instead of an oxan-2-one ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61097-31-2 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(1-hydroxy-3-phenylpropyl)oxan-2-one |
InChI |
InChI=1S/C14H18O3/c15-13(12-7-4-10-17-14(12)16)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2 |
InChI Key |
MWOZBHJKNNBYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)C(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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